molecular formula C23H15N3O5S B15174837 1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-[(4-Methoxyphenyl)aMino]-4-oxo-5(4H)-thiazolylidene]Methyl]-2-furanyl]-

1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-[(4-Methoxyphenyl)aMino]-4-oxo-5(4H)-thiazolylidene]Methyl]-2-furanyl]-

Cat. No.: B15174837
M. Wt: 445.4 g/mol
InChI Key: UZIUJVNMWWWVIE-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-[(4-Methoxyphenyl)aMino]-4-oxo-5(4H)-thiazolylidene]Methyl]-2-furanyl]- is a complex organic compound that belongs to the class of isoindole derivatives Isoindole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Isoindole-1,3(2H)-dione derivatives typically involves multicomponent reactions that selectively activate carbon-nitrogen triple bonds. One such method includes the use of nucleophilic and electrophilic sites in a multicomponent system to achieve the desired isoindole structure . The reaction conditions often involve the use of catalysts such as rhodium or palladium to facilitate the formation of the isoindole core .

Industrial Production Methods: Industrial production of isoindole derivatives may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1H-Isoindole-1,3(2H)-dione derivatives undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of isoindole-1,3-dione derivatives with higher oxidation states, while reduction may yield reduced isoindole derivatives .

Scientific Research Applications

1H-Isoindole-1,3(2H)-dione derivatives have a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione derivatives involves their interaction with specific molecular targets and pathways. These compounds can bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific derivative and its structural features .

Comparison with Similar Compounds

Uniqueness: 1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-[(4-Methoxyphenyl)aMino]-4-oxo-5(4H)-thiazolylidene]Methyl]-2-furanyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C23H15N3O5S

Molecular Weight

445.4 g/mol

IUPAC Name

5-[5-[[2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]isoindole-1,3-dione

InChI

InChI=1S/C23H15N3O5S/c1-30-14-5-3-13(4-6-14)24-23-26-22(29)19(32-23)11-15-7-9-18(31-15)12-2-8-16-17(10-12)21(28)25-20(16)27/h2-11H,1H3,(H,24,26,29)(H,25,27,28)

InChI Key

UZIUJVNMWWWVIE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=C(O3)C4=CC5=C(C=C4)C(=O)NC5=O)S2

Origin of Product

United States

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